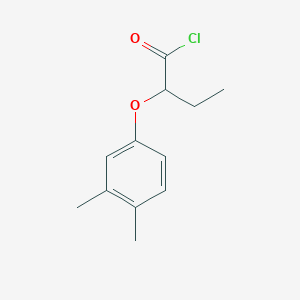
2-(3,4-Dimethylphenoxy)butanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimethylphenoxy)butanoyl chloride is a chemical compound with the molecular formula C12H15ClO2 . It has a molecular weight of 226.70 . This compound is used for research purposes, particularly in proteomics research .
Molecular Structure Analysis
The molecular structure of 2-(3,4-Dimethylphenoxy)butanoyl chloride consists of 12 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The compound contains a total of 30 bonds, including 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 acyl halogenide (aliphatic), and 1 aromatic ether .Aplicaciones Científicas De Investigación
Palladium-Catalyzed Cyclization
Qian, Pei, and Widenhoefer (2005) explored the palladium-catalyzed intramolecular hydroalkylation of 3-butenyl β-diketones, demonstrating the reaction's tolerance to substitution at various positions, including the terminal acyl and olefinic carbon atoms. This study provides insights into the potential use of related compounds, like 2-(3,4-Dimethylphenoxy)butanoyl chloride, in similar catalytic processes (Qian, Pei, & Widenhoefer, 2005).
Intramolecular Friedel-Crafts Acylation
Li (2017) investigated a modified Friedel-Crafts (FC) acylation process using hexafluoroisopropanol (HFIP) as a promoter and solvent. The research suggests the potential of 2-(3,4-Dimethylphenoxy)butanoyl chloride in intramolecular FC acylation reactions, highlighting the process's operational simplicity and reduced byproduct formation (Li, 2017).
Selective Acylation and Ether Cleavage
Adogla et al. (2012) detailed a Friedel-Crafts reaction leading to selective cleavage and acylation of certain compounds. This research demonstrates the potential for 2-(3,4-Dimethylphenoxy)butanoyl chloride in creating ortho-acylated catechols, which have wide applications in supramolecular chemistry and as precursors for various products (Adogla et al., 2012).
Ionophore in Sensor Technology
Hassan et al. (2003) utilized a liver drug as a novel ionophore in sensors for barium ions, showcasing the potential for compounds like 2-(3,4-Dimethylphenoxy)butanoyl chloride in developing highly selective and stable sensors for specific ions (Hassan et al., 2003).
Synthesis of Thermosetting Polymers
Fukuhara et al. (2004) reported on the synthesis of new thermosetting polymers, which could be relevant for 2-(3,4-Dimethylphenoxy)butanoyl chloride in producing high molecular weight copolymers with potential applications in various industrial processes (Fukuhara, Shibasaki, Ando, & Ueda, 2004).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3,4-dimethylphenoxy)butanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-4-11(12(13)14)15-10-6-5-8(2)9(3)7-10/h5-7,11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPXLXJCLXYCIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=CC(=C(C=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylphenoxy)butanoyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-chlorobenzyl)-N'-{1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}-N-isopropylurea](/img/structure/B2472699.png)


![2-Chloro-3-[4-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbonyl)piperidino]naphthoquinone](/img/structure/B2472703.png)



![1-(4-Methylpiperidin-1-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2472710.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3,3-diphenylpropanamide](/img/structure/B2472712.png)
![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2472714.png)

